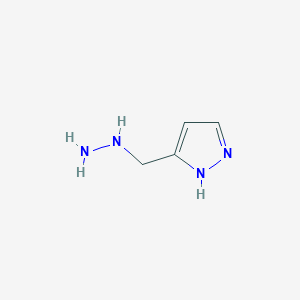
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound with the molecular formula C10H10O3. Chalcones are a class of compounds characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields saturated alcohols.
Substitution: Results in halogenated, nitrated, or sulfonated derivatives.
科学研究应用
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
相似化合物的比较
1-(3-Hydroxy-4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3/c1-3-8(11)7-4-5-10(13-2)9(12)6-7/h3-6,12H,1H2,2H3 |
InChI 键 |
KZGICUHQADCKHL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-(2-azidoethyl)cyclohexyl]carbamate](/img/structure/B13567473.png)

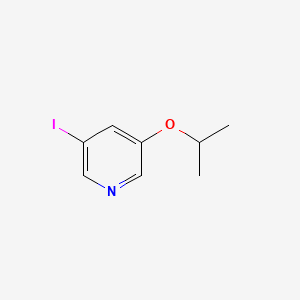
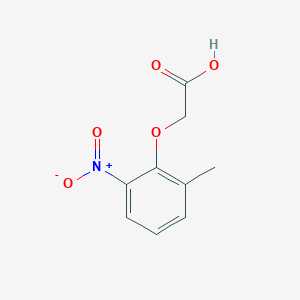
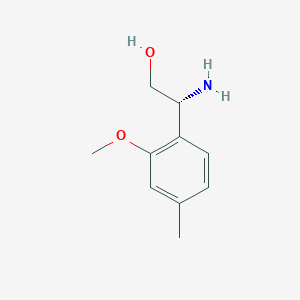
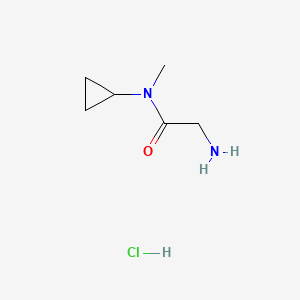
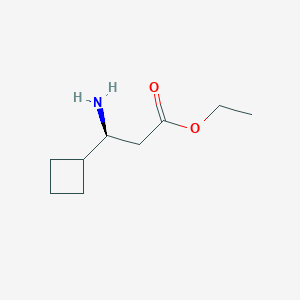
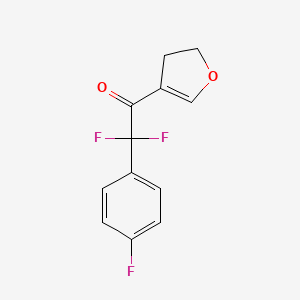


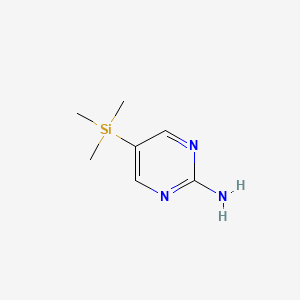
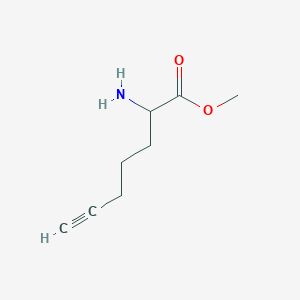
![1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13567551.png)
